molecular formula C6H12N2 B8074415 (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine CAS No. 99445-20-2

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

Cat. No. B8074415
CAS RN: 99445-20-2
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-NTSWFWBYSA-N
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Description

“(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine” is a type of organic compound known as an azabicycloheptane. Azabicycloheptanes are organic compounds containing a bicyclic structure of a heptane (seven carbon atoms) and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine” are not known due to the lack of specific studies or data on this compound .

Safety And Hazards

Without specific studies or data on “(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine”, it’s difficult to provide information on its safety and hazards .

Future Directions

The future directions for research on “(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could provide valuable information for potential applications in various fields.

properties

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238156
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

CAS RN

99445-20-2
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99445-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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